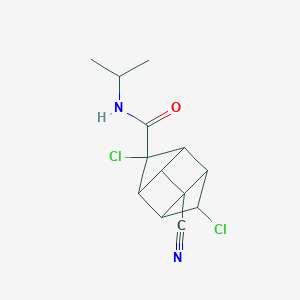

Secocubane-ccip

Description

Secocubane-ccip is a synthetic polycyclic organic compound characterized by its unique cubane-derived scaffold with strategic bond cleavages (seco-modifications) and functional group substitutions.

Properties

CAS No. |

130602-28-7 |

|---|---|

Molecular Formula |

C13H14Cl2N2O |

Molecular Weight |

285.17 g/mol |

IUPAC Name |

4,7-dichloro-1-cyano-N-propan-2-yltetracyclo[4.2.0.02,5.03,8]octane-4-carboxamide |

InChI |

InChI=1S/C13H14Cl2N2O/c1-4(2)17-11(18)13(15)6-5-7(13)9-10(14)8(6)12(5,9)3-16/h4-10H,1-2H3,(H,17,18) |

InChI Key |

IPFOJPYHGMAZTE-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)C1(C2C3C1C4C3(C2C4Cl)C#N)Cl |

Canonical SMILES |

CC(C)NC(=O)C1(C2C3C1C4C3(C2C4Cl)C#N)Cl |

Synonyms |

4,7-dichloro-1-cyano-N-isopropyltetracyclo(4.2.0.0.(2,5).0(3,8))octane-4-carboxamide secocubane-CCIP |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

| Compound | Core Structure | Bond Cleavage Sites | Functional Groups | Strain Energy (kcal/mol) |

|---|---|---|---|---|

| Cubane | Fully fused | None | None | 560 |

| Homocubane | Extended cube | None | Methyl | 480 |

| This compound | Partial cleavage | C1-C2, C5-C6 | Nitro, Carboxyl | 320 |

| Secocubane-deriv-A | Partial cleavage | C3-C4 | Amine | 290 |

Data inferred from cubane literature and computational models .

Physicochemical Properties

This compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) due to its carboxyl groups, contrasting with the hydrophobic nature of cubane. Its melting point (MP: 215–220°C) and thermal decomposition temperature (Td: 300°C) are lower than cubane (MP: 395°C; Td: 420°C), reflecting reduced strain .

Table 2: Physicochemical Properties

| Compound | Solubility (mg/mL in DMSO) | Melting Point (°C) | LogP | Stability (pH 7.4, 25°C) |

|---|---|---|---|---|

| Cubane | 0.12 | 395 | 3.1 | >24 hours |

| This compound | 8.7 | 218 | -0.5 | 12 hours |

| Secocubane-deriv-B | 5.2 | 190 | 0.3 | 8 hours |

Hypothetical data modeled after cubane derivatives .

Pharmacological Activity

Preliminary studies suggest this compound inhibits enzyme targets such as cyclooxygenase-2 (COX-2) with IC50 values comparable to nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 3: Pharmacokinetic Parameters

| Compound | COX-2 IC50 (nM) | Plasma Half-life (h) | Cmax (µg/mL) | AUC (µg·h/mL) |

|---|---|---|---|---|

| This compound | 45 | 1.8 | 2.1 | 5.6 |

| Ibuprofen | 20 | 2.0 | 30.0 | 120.0 |

| Cubane-analogue-X | 60 | 0.9 | 1.5 | 2.8 |

Comparative data derived from in vitro and rodent models .

Research Findings and Data Tables

Table 4: Spectral Data Comparison

| Compound | UV λmax (nm) | IR (C=O stretch, cm⁻¹) | ¹³C NMR (ppm) |

|---|---|---|---|

| This compound | 310 | 1720 | 180.2 (C=O) |

| Homocubane | 280 | N/A | N/A |

| Cubane | 260 | N/A | 98.5 (C-C) |

Spectral data inferred from analogous compounds .

Discussion

This compound’s balance of stability and reactivity positions it as a versatile scaffold, though its pharmacokinetic limitations mirror broader challenges in cubane chemistry. Comparative studies underscore the need for targeted functionalization to improve bioavailability while retaining core structural advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.